molecular formula C15H14FN3O5 B4519014 N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

Cat. No.: B4519014
M. Wt: 335.29 g/mol
InChI Key: KLJJXMKIYRHHKR-UHFFFAOYSA-N
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Description

N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazinone core substituted with a fluoro-methoxyphenyl group and an acetylglycine moiety, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

Agricultural Applications

Glyphosate, a chemically related compound, is widely used as a broad-spectrum systemic herbicide. It is employed to kill weeds, especially annual broadleaf weeds and grasses that compete with crops. The mechanism involves inhibition of a specific enzyme pathway, the shikimic acid pathway, which is necessary for plants but not for animals, making it a targeted approach in agriculture. The environmental dynamics of glyphosate and its degradation products, such as aminomethylphosphonic acid (AMPA), have been studied to understand their fate in agricultural settings, indicating a concern for their persistence and mobility in the environment (Coupe, Kalkhoff, Capel, & Grégoire, 2012).

Analytical Chemistry

The development of analytical methods for detecting glyphosate and AMPA in biological and environmental samples is crucial for monitoring their levels and assessing exposure risks. Techniques such as sequential injection chromatography have been utilized for the determination of glyphosate and AMPA based on derivatization with o-phthaldialdehyde, highlighting the importance of sensitive and selective analytical methods for these compounds (Colombo & Masini, 2014).

Biochemistry and Health Implications

Research on glyphosate and AMPA has also focused on their potential health implications, including their effects on cancer cell growth. Studies have shown that these compounds can inhibit proliferation and promote apoptosis in cancer cells, suggesting a potential for therapeutic applications (Li et al., 2013). Furthermore, the oxidative degradation of glyphosate by manganese oxide has been explored, indicating abiotic pathways for its degradation in the environment, which is essential for understanding its environmental impact and for developing remediation strategies (Barrett & McBride, 2005).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluoro-Methoxyphenyl Group: The fluoro-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using fluorinated and methoxylated benzene derivatives.

    Acetylation and Glycine Coupling: The acetylation of the pyridazinone core

Properties

IUPAC Name

2-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O5/c1-24-9-2-3-10(11(16)6-9)12-4-5-14(21)19(18-12)8-13(20)17-7-15(22)23/h2-6H,7-8H2,1H3,(H,17,20)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJJXMKIYRHHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
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N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
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N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
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N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
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N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
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N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

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